exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13561136
InChI: InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2/t4-,5-,6-/m0/s1
SMILES: C1C2COC(C2O)CN1
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

CAS No.:

Cat. No.: VC13561136

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (1S,5S,8S)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Standard InChI InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2/t4-,5-,6-/m0/s1
Standard InChI Key TWEISKJFQUHRBG-ZLUOBGJFSA-N
Isomeric SMILES C1[C@H]2CO[C@H]([C@H]2O)CN1
SMILES C1C2COC(C2O)CN1
Canonical SMILES C1C2COC(C2O)CN1

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The bicyclo[3.2.1]octane framework consists of two fused rings: a six-membered ring and a five-membered ring, with bridgehead positions occupied by nitrogen and oxygen atoms. The exo-8-hydroxy configuration places the hydroxyl group on the convex face of the bicyclic system, as evidenced by its IUPAC name: (1S,5S,8S)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2PubChem
Molecular Weight129.16 g/molPubChem
InChIInChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2/t4-,5-,6-/m0/s1PubChem
SMILESC1[C@H]2COC@HCN1PubChem

The exo stereochemistry is critical for molecular recognition in biological systems. For instance, the endo-8-hydroxy isomer (PubChem CID: 126843036) exhibits distinct physicochemical properties due to altered hydrogen-bonding capabilities .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. The 1H^1\text{H}-NMR spectrum typically shows resonances for the bridgehead protons (δ 3.5–4.5 ppm) and the hydroxyl proton (δ 1.5–2.5 ppm, exchangeable). High-resolution MS confirms the molecular ion peak at m/z 129.16 .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane often involves cyclization strategies. A representative route includes:

  • Epoxide-Amine Cyclization: Reacting a suitably substituted epoxide with a primary amine under basic conditions (e.g., K2_2CO3_3) induces ring closure. For example, 3-azabicyclo[3.2.1]octane derivatives are synthesized via intramolecular nucleophilic attack, followed by acid-catalyzed dehydration .

  • Stereochemical Control: The exo configuration is favored when using bulky bases that stabilize the transition state through steric hindrance .

Industrial-Scale Optimization

Continuous flow reactors enhance yield (≥85%) and purity (≥98%) by maintaining precise temperature and pH control. Post-synthesis purification via recrystallization in ethanol-water mixtures removes diastereomeric impurities .

Biochemical and Pharmacological Properties

Enzyme Interactions

exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane exhibits inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory signaling. In vitro studies demonstrate an IC50_{50} of 0.042 μM for optimized derivatives, surpassing earlier analogs by 25-fold . The exo configuration enhances binding affinity to NAAA’s catalytic pocket, as evidenced by X-ray crystallography .

CompoundTargetIC50_{50} (μM)Selectivity
ARN19689NAAA0.042>100-fold
exo-8-Hydroxyμ-Opioid Receptor0.12Moderate

Chemical Reactivity and Derivative Synthesis

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic media yields the corresponding ketone (6-oxo derivative).

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the bicyclic system, producing decahydro analogs.

Functionalization Strategies

  • N-Alkylation: Reacting with alkyl halides introduces substituents at the nitrogen, enhancing lipophilicity (e.g., ethoxymethyl derivatives) .

  • O-Sulfonylation: Sulfonyl chlorides generate sulfonate esters, improving metabolic stability .

Applications in Drug Discovery

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